2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline
Overview
Description
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline is a synthetic organic compound that features a methyloxy group, a methylsulfonyl group, and a piperazinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline typically involves multi-step organic reactions. A common approach might include:
Nucleophilic Substitution: Introduction of the methyloxy group via nucleophilic substitution on a suitable precursor.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride.
Piperazine Introduction: Coupling of the piperazine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyloxy or piperazinyl groups.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical agent due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methyloxy and methylsulfonyl groups could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Methyloxy)-4-[4-(methylthio)-1-piperazinyl]aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(Methyloxy)-4-[4-(methylamino)-1-piperazinyl]aniline: Similar structure but with a methylamino group.
Uniqueness
The presence of the methylsulfonyl group in 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline may confer unique chemical properties, such as increased polarity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C12H19N3O3S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H19N3O3S/c1-18-12-9-10(3-4-11(12)13)14-5-7-15(8-6-14)19(2,16)17/h3-4,9H,5-8,13H2,1-2H3 |
InChI Key |
ZEYQDLGKVRNAJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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